HSP90α Inhibitory Potency: N-Cyclopropylmethyl Analog vs. Primary Amide
The primary amide analog 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CAS 1707395-85-4) has reported HSP90α IC50 values of 66 nM and 23 nM from two independent ChEMBL-curated assays [1][2]. No HSP90 IC50 data have been reported for the N-cyclopropylmethyl analog. Based on structure-activity relationship (SAR) trends in the pyrrolopyrimidine class, N-alkyl substitution at the 7-carboxamide generally preserves or modestly enhances HSP90 binding affinity, but the specific contribution of the cyclopropylmethyl group remains unquantified. The absence of direct head-to-head data means that procurement decisions cannot rely on a proven potency advantage.
| Evidence Dimension | HSP90α inhibition (IC50) |
|---|---|
| Target Compound Data | No reported data |
| Comparator Or Baseline | 4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (primary amide): IC50 = 66 nM [1]; IC50 = 23 nM [2] |
| Quantified Difference | Not calculable; data absent for target |
| Conditions | HSP90α enzymatic assay (unknown origin for 66 nM; FP assay after 16 h for 23 nM) |
Why This Matters
Without IC50 data, the N-cyclopropylmethyl analog cannot be claimed to be more or equally potent to the primary amide, which is a critical parameter for dose selection in preclinical studies.
- [1] BindingDB. BDBM50551227 (CHEMBL4782478): IC50 66 nM against human HSP90α. Assay: Inhibition of HSP90α (unknown origin). View Source
- [2] BindingDB. BDBM50030849 (CHEMBL3342597): IC50 23 nM against HSP90α. Assay: Inhibition of HSP90α after 16 hrs by FP enzymatic assay. View Source
